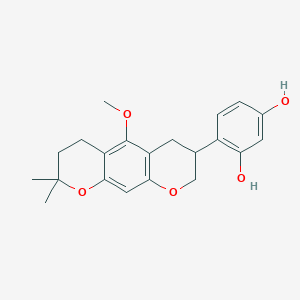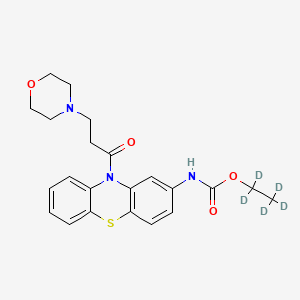
Moricizine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moricizine-d5 is a deuterated form of moricizine, an antiarrhythmic agent used primarily for the treatment of ventricular rhythm disturbances. This compound is a phenothiazine derivative and is known for its potent local anesthetic activity and membrane-stabilizing effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of moricizine-d5 involves several key steps:
Formation of Carbamate: The reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate produces the carbamate intermediate.
Phenothiazine Derivative Formation: Treatment with sulfur and iodine forms the phenothiazine derivative.
Amide Formation: The phenothiazine derivative undergoes amide formation with 3-chloropropionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the synthesis of this compound to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions
Moricizine-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Moricizine-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and molecular interactions.
Medicine: Studied for its potential therapeutic effects and mechanisms of action in treating arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
Moricizine-d5 works by inhibiting the rapid inward sodium current across myocardial cell membranes. This inhibition stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound decreases the action potential duration in Purkinje fibers and increases the effective refractory period, which helps in maintaining a normal heart rhythm .
類似化合物との比較
Similar Compounds
Disopyramide: A class IA antiarrhythmic agent with different effects on repolarization compared to moricizine.
Uniqueness
Moricizine-d5 is unique due to its specific molecular structure and isotopic labeling, which allows for detailed studies in metabolic and pharmacokinetic research. Its ability to modulate circadian rhythms also sets it apart from other antiarrhythmic agents .
特性
分子式 |
C22H25N3O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)/i1D3,2D2 |
InChIキー |
FUBVWMNBEHXPSU-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
正規SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




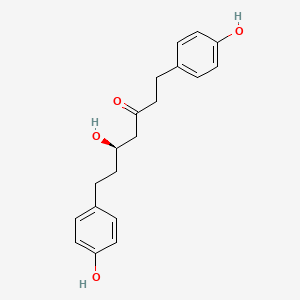
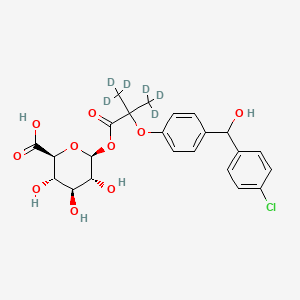
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


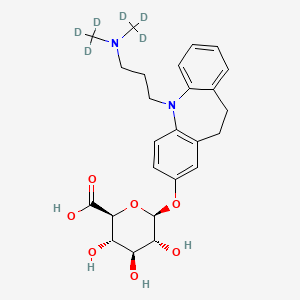
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
